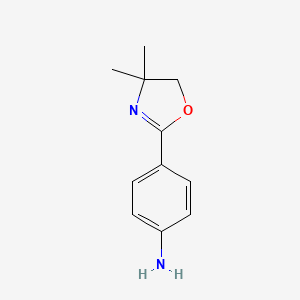
4-(4,4-二甲基-4,5-二氢-1,3-噁唑-2-基)苯胺
描述
The compound “4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline” is likely to be an organic compound containing an oxazole ring, which is a five-membered ring containing two carbon atoms, one nitrogen atom, and one oxygen atom . The presence of the aniline group suggests that it might have properties similar to those of other aniline derivatives .
Molecular Structure Analysis
The molecular structure of “4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline” would likely include a 4,5-dihydro-1,3-oxazole ring attached to an aniline group .科学研究应用
电致发光和材料科学
已设计一类新型的可调颜色发光的非晶分子材料,包括类似于4-(4,4-二甲基-4,5-二氢-1,3-噁唑-2-基)苯胺的化合物,用于电致发光(EL)器件。这些材料表现出可逆的阳极氧化和阴极还原、强烈的荧光发射以及形成高玻璃化转变温度高于120°C的稳定非晶玻璃的能力。它们作为有机EL器件的优秀发光材料,发射多色光,包括白光,并且作为发光掺杂剂的良好基体材料,允许颜色调节并提高EL器件的性能 (Doi, Kinoshita, Okumoto, & Shirota, 2003)。
温度传感
一项关于N,N-二甲基-4-((2-甲基喹啉-6-基)乙炔基)苯胺的研究,这种化合物在结构上与4-(4,4-二甲基-4,5-二氢-1,3-噁唑-2-基)苯胺类似,讨论了其在比例荧光温度计中的应用。该染料的荧光强度随温度升高而增加,表明其在温度传感和监测中的潜在用途。随着温度升高,由于激活更多振动带导致发射强度增强,荧光独特的随温度升高而增强,突显了其在设计温度传感器中的实用性 (Cao, Liu, Qiao, Zhao, Yin, Mao, Zhang, & Xu, 2014)。
催化和化学反应
关于半夹心钌配合物的研究,包括结构与4-(4,4-二甲基-4,5-二氢-1,3-噁唑-2-基)苯胺类似的衍生物,展示了它们在硝基芳烃转移氢化反应中的催化活性。该研究提供了一种在温和条件下还原硝基芳烃的环境友好方法,展示了这些配合物在催化和有机合成中的潜力 (Jia, Ling, Zhang, Sheng, & Lee, 2018)。
聚合物合成和应用
已合成一种新型单体,4-(2,3-二氢噻吩[3,4-6][1,4][二噁嗪-5-基)苯胺,与4-(4,4-二甲基-4,5-二氢-1,3-噁唑-2-基)苯胺相关,用于水溶液中的电化学聚合。所得聚合物及其与石墨烯的复合物被探索用作染料敏化太阳能电池中的对电极,展示出比传统的Pt对电极显著更高的能量转换效率。这突显了这类聚合物在可再生能源技术中的作用 (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016)。
作用机制
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets .
Mode of Action
It’s worth noting that oxazole derivatives have been reported to exhibit a broad range of chemical and biological properties .
Biochemical Pathways
Oxazole derivatives have been known to influence a variety of biological activities .
Result of Action
Oxazole derivatives have been reported to exhibit a broad range of biological activities .
属性
IUPAC Name |
4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHAUEPGLXPTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391422 | |
| Record name | 4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69876-88-6 | |
| Record name | 4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

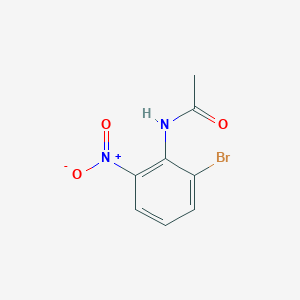

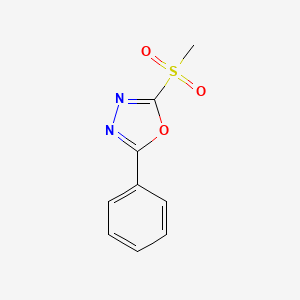
![5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1623344.png)


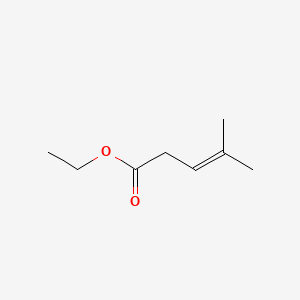
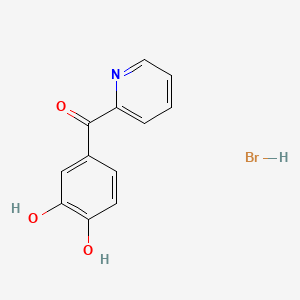
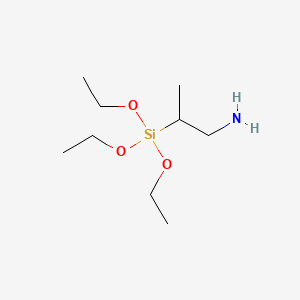

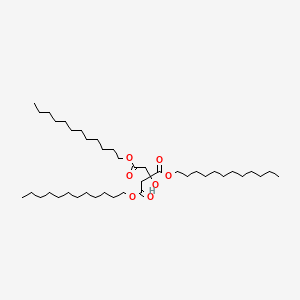
![2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]propionic acid](/img/structure/B1623357.png)
![N-[2-(4,5-Dihydro-2-pentadecyl-1H-imidazol-1-YL)ethyl]hexadecan-1-amide](/img/structure/B1623358.png)
![2-[(2-Methyl-1-oxoallyl)oxy]ethyl 2-cyano-3,3-diphenylacrylate](/img/structure/B1623359.png)